N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide
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Description
N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O4S and its molecular weight is 442.45. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamides incorporating 1,3,5-triazine moieties have been reported to inhibit carbonic anhydrase (CA) isoforms, notably the cytosolic ones (hCA I and II) and the tumor-associated ones (hCA IX and XII). Such inhibition suggests potential applications in developing anticancer and antimetastatic agents, considering hCA IX's role in tumorigenesis and metastasis. Specifically, compounds with high selectivity and potency against hCA IX over other isoforms have been highlighted for their relevance in medicinal and pharmacologic studies (Nabih Lolak et al., 2019).
Antioxidant and Enzyme Inhibitory Activities
Another study explored sulfonamides with 1,3,5-triazine structures for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The findings suggest that these compounds could serve as leads for developing treatments for conditions like Alzheimer's, Parkinson's, and skin pigmentation abnormalities (Nabih Lolak et al., 2020).
Palladium-Catalyzed Aminocarbonylations
In organic synthesis, palladium-catalyzed aminocarbonylation of aryl bromides using dimethylformamide as a carbon monoxide source has been documented. This process, which efficiently yields aryl amides, demonstrates the versatility of sulfonamides in facilitating complex organic reactions, potentially applicable in pharmaceutical and material science research (Y. Wan et al., 2002).
Heterocyclic Compound Synthesis
Research on the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride using morpholinosulfur trifluoride highlights the application of sulfonamide structures in creating novel heterocyclic compounds. This area of study is crucial for developing new materials and drugs, showcasing the compound's potential in synthetic organic chemistry and drug design (O. Guzyr et al., 2013).
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[4-(trifluoromethyl)phenyl]morpholine-4-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c1-24(2)30(27,28)17-9-5-15(6-10-17)19(26)25-11-12-29-18(13-25)14-3-7-16(8-4-14)20(21,22)23/h3-10,18H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCNUUFDALDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.